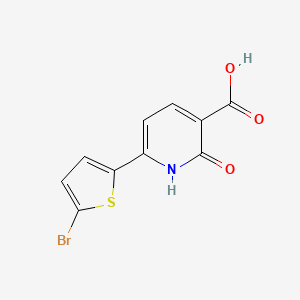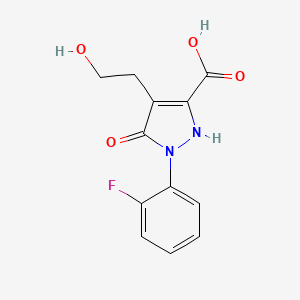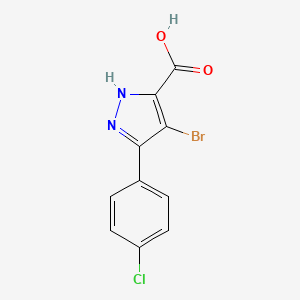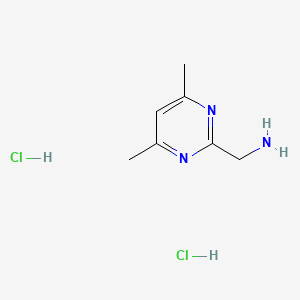
1,3-Difluoro-2-(2,2,2-trifluoroethyl)benzene
Vue d'ensemble
Description
“1,3-Difluoro-2-(2,2,2-trifluoroethyl)benzene” is an organic compound with the molecular formula C8H5F5 and a molecular weight of 196.12 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1,3-Difluoro-2-(2,2,2-trifluoroethyl)benzene” consists of a benzene ring with two fluorine atoms and a trifluoroethyl group attached to it .Physical And Chemical Properties Analysis
“1,3-Difluoro-2-(2,2,2-trifluoroethyl)benzene” is a liquid . Its exact physical and chemical properties such as boiling point, melting point, and density are not available in the resources I found.Applications De Recherche Scientifique
Regiocontrolled Hydroarylation and Synthesis Applications
Research demonstrates the utility of 1,3-Difluoro-2-(2,2,2-trifluoroethyl)benzene derivatives in regiocontrolled hydroarylation processes. For instance, Alkhafaji et al. (2013) explored the reactions between aryl(trifluoromethyl)-substituted alkynes and arenes, yielding 1,1-diaryl-2-trifluoromethylethenes with high regioselectivity and yields. This study highlights the potential of using trifluoromethylated vinyl cations in organic synthesis, offering pathways to synthesize complex molecules with precision (H. M. H. Alkhafaji et al., 2013).
Material Science and Polymer Chemistry
In the domain of materials science, Fitch et al. (2003) developed highly fluorinated monomers for producing soluble, hydrophobic, low dielectric polyethers, demonstrating the importance of fluorinated compounds in enhancing material properties such as thermal stability and dielectric behavior (J. W. Fitch et al., 2003).
Catalysis and Fluorination Techniques
The study by Mejía and Togni (2012) on the rhenium-catalyzed trifluoromethylation of arenes using hypervalent iodine reagents exemplifies the catalytic applications of fluorinated compounds. The methodology offers an efficient approach to introduce trifluoromethyl groups into aromatic and heteroaromatic compounds, broadening the scope of catalytic fluorination in organic synthesis (E. Mejía & A. Togni, 2012).
Advanced Synthesis Methods
Zhao and Hu (2012) explored the palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids, presenting a novel approach to synthesize (2,2,2-trifluoroethyl)arenes. This method highlights the evolving strategies in organofluorine chemistry, aiming at the development of molecules with potential applications in medicinal chemistry and beyond (Yanchuan Zhao & Jinbo Hu, 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,3-difluoro-2-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c9-6-2-1-3-7(10)5(6)4-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJSWZBVYWRUAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1439431.png)
![3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439432.png)
![4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1439433.png)



![3-(3-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439438.png)

![[5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol](/img/structure/B1439443.png)




